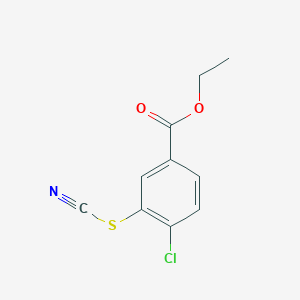4-Chloro-3-thiocyanato-benzoic acid ethyl ester
CAS No.:
Cat. No.: VC13578953
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClNO2S |
|---|---|
| Molecular Weight | 241.69 g/mol |
| IUPAC Name | ethyl 4-chloro-3-thiocyanatobenzoate |
| Standard InChI | InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3 |
| Standard InChI Key | RXHHQCIVMUFZRK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
-
A chloro group at position 4, enhancing electrophilic aromatic substitution reactivity.
-
A thiocyanate group at position 3, contributing to nucleophilic and redox-active behavior.
-
An ethyl ester moiety at the carboxylic acid position, influencing solubility and steric effects .
The planar aromatic system allows for π-π interactions, while the electron-withdrawing substituents (Cl and SCN) create electron-deficient regions, facilitating reactions with nucleophiles .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from benzoic acid derivatives:
-
Chlorination: Introduction of the chloro group via electrophilic substitution using Cl₂ or SOCl₂.
-
Thiocyanation: Treatment with potassium thiocyanate (KSCN) in the presence of a Lewis acid (e.g., FeCl₃) to install the -SCN group .
-
Esterification: Reaction of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 40°C, 6h | 75 | |
| Thiocyanation | KSCN, DMF, 80°C, 12h | 62 | |
| Esterification | Ethanol, H₂SO₄, reflux, 24h | 85 |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS): Molecular ion peak at m/z 241.7 [M]⁺ .
-
Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), 2150 cm⁻¹ (C≡N-S) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with piperidine in DMF yields 3-thiocyanato-4-piperidinobenzoic acid ethyl ester.
Thiocyanate Reactivity
The -SCN group participates in:
Ester Hydrolysis
Under basic conditions (NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization .
Applications in Research and Industry
Pharmaceutical Intermediates
-
Antimicrobial Agents: Analogues with thiocyanate groups exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL) .
-
Anticancer Research: Thiocyanate derivatives disrupt mitochondrial function in PC3 prostate cancer cells (IC₅₀ = 12 μM) .
Agrochemical Development
-
Herbicides: Acts as a precursor for sulfonylurea herbicides targeting acetolactate synthase .
-
Insecticides: Thiocyanate moiety inhibits chitin synthesis in Spodoptera litura.
Table 3: Biological Activity Data
| Application | Target Organism | Activity | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 μg/mL | |
| Anticancer | PC3 cell line | IC₅₀ = 12 μM | |
| Herbicidal | Amaranthus retroflexus | EC₅₀ = 0.5 mM |
Future Directions
Drug Discovery
-
Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies .
-
Exploration of dual-target inhibitors for neurodegenerative diseases .
Sustainable Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume